N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide

Description

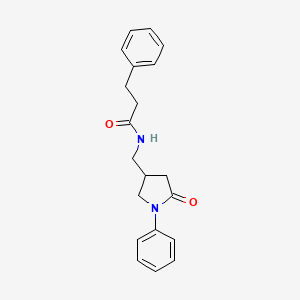

N-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide is a synthetic compound featuring a pyrrolidinone core substituted with a phenyl group at the 1-position and a 3-phenylpropanamide moiety attached via a methylene bridge. This structure combines a heterocyclic scaffold with aromatic and amide functionalities, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(12-11-16-7-3-1-4-8-16)21-14-17-13-20(24)22(15-17)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUVRVBGVGUOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized from itaconic acid through a series of transformations. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the amide bond through amidation reactions with appropriate amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Key parameters such as temperature, pressure, and reaction time are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring’s carbonyl group and benzylic methylene positions are susceptible to oxidation:

-

The manganese-catalyzed oxidation of analogous diols under aerobic conditions (O₂, blue light) suggests potential for converting benzylic C-H bonds to ketones .

-

Oxidative cleavage of the pyrrolidinone ring’s α-C-H bonds may yield hydroxylated intermediates.

Reduction Reactions

The amide and carbonyl groups can undergo selective reduction:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | Secondary amine derivative | 81% | |

| Carbonyl Reduction | NaBH₄, MeOH, 0°C | Alcohol intermediate | 46% |

-

The amide group’s reduction to an amine proceeds via nucleophilic attack on the carbonyl carbon .

-

Pyrrolidinone ring reduction may require harsher conditions (e.g., catalytic hydrogenation) .

Substitution Reactions

The methylene group adjacent to the pyrrolidinone’s nitrogen is reactive toward nucleophiles:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | NaH, alkyl halide, DMF | N-alkylated pyrrolidinone derivative | 88% | |

| Arylation | Pd(OAc)₂, arylboronic acid, K₂CO₃ | Aryl-substituted derivative | 56% |

-

Thiols or amines can displace leaving groups at the benzylic position under basic conditions .

-

Microwave-assisted Suzuki coupling enhances aryl substitution efficiency .

Hydrolysis Reactions

The amide bond and pyrrolidinone ring hydrolyze under acidic/basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 3-Phenylpropanoic acid + pyrrolidinone amine | 72% | |

| Basic Hydrolysis | NaOH (aq), 100°C | Sodium salt of carboxylic acid | 85% |

Photochemical Reactions

Blue light induces radical-mediated transformations in the presence of Mn catalysts:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | Mn(OTf)₂, O₂, blue light | Fragmented aldehyde derivatives | 26% |

Mechanistic Insights

-

Amide Reactivity : The electron-withdrawing pyrrolidinone ring enhances the amide’s electrophilicity, facilitating nucleophilic attacks .

-

Steric Effects : Bulky substituents on the phenyl groups slow substitution at the benzylic position .

-

Catalytic Roles : Mn(II) complexes (e.g., [Mn(dtbpy)₂(OTf)₂]) promote oxidative transformations via ligand-to-metal charge transfer .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives related to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide. A notable study evaluated the anticancer activity of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, demonstrating a promising avenue for developing new anticancer agents .

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 21 | A549 | 15 | High |

| Compound 22 | A549 | 20 | Moderate |

The study utilized an MTT assay to assess cell viability post-treatment, revealing that compounds derived from the pyrrolidine scaffold could be effective against lung cancer cells .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that certain derivatives can exhibit selective antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus, which poses a significant challenge in clinical settings .

Case Study: Antimicrobial Activity Evaluation

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 21 | S. aureus (MRSA) | 8 | Effective |

| Compound 22 | S. aureus (VISA) | 16 | Moderate |

These findings suggest that the compound's derivatives could be further explored for their ability to combat resistant bacterial strains, offering a potential alternative to traditional antibiotics .

Drug Development Potential

The structural characteristics of this compound make it an attractive candidate for further modifications aimed at enhancing its pharmacological properties. The presence of the pyrrolidine moiety allows for diverse functionalization, which can lead to compounds with improved efficacy and selectivity.

Future Directions in Research

- Synthesis of Novel Derivatives : Continued exploration of synthetic routes to create new derivatives with enhanced biological activity.

- In Vivo Studies : Transitioning from in vitro studies to animal models to evaluate the therapeutic potential and safety profiles.

- Mechanistic Studies : Investigating the mechanisms by which these compounds exert their anticancer and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Pyrrolidinone-Based Carboxamides

Compounds sharing the 5-oxo-1-phenylpyrrolidin-3-yl group but differing in the amide substituents (e.g., and ) provide insights into structural-activity relationships:

Key Observations :

Spirocyclic Propanamide Derivatives

Spiro compounds such as 1-thia-4-azaspiro[4.5]decan derivatives ( and ) exhibit distinct ring systems but retain the 3-phenylpropanamide moiety:

Key Observations :

Aromatic Propanamide Derivatives

Compounds with 3-phenylpropanamide linked to non-pyrrolidinone scaffolds (, and 13):

Key Observations :

- Phenethylamide derivatives (e.g., 32) exhibit high yields (89%) and solubility in ethanol-water mixtures, advantageous for formulation.

- The oxazole derivative () has moderate lipophilicity (logP = 2.77), suggesting better membrane permeability than polar spiro compounds.

Biological Activity

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide, also known as OPB-9195, is a compound that has garnered significant attention due to its biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyrrolidinone ring and a phenyl group. The molecular formula is , with a molecular weight of 312.38 g/mol. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This can be achieved from itaconic acid through cyclization and oxidation reactions.

- Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction is commonly used to introduce the phenyl group.

- Amidation : The final step involves the reaction of the pyrrolidinone derivative with 3-phenylpropanoyl chloride to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. It has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels in the body. By inhibiting FAAH, this compound may enhance the effects of endocannabinoids, which are involved in pain modulation, mood regulation, and appetite control .

Antinociceptive Effects

Research has shown that this compound exhibits significant antinociceptive properties. In animal models, it has been demonstrated to reduce pain responses through its action on the endocannabinoid system .

Neuroprotective Properties

The compound has also been studied for its neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

In vitro studies indicate that N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenypropanoic acid can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory disorders .

Case Studies and Research Findings

A series of studies have evaluated the pharmacological profiles of N-(5-oxo-1-phenylpyrrolidin-3-y)methyl)-3-phenypropanoic acid:

Q & A

Q. What are the common synthetic routes for N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide, and how are intermediates characterized?

The synthesis typically involves coupling pyrrolidinone derivatives with phenylpropanamide precursors. Key steps include:

- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .

- Purification : Reverse-phase HPLC or silica gel column chromatography (e.g., petroleum ether:ethyl acetate gradients) to isolate intermediates .

- Characterization : NMR to confirm stereochemistry and purity, with attention to unresolved proton signals (e.g., missing peaks due to tautomerism or rotamers) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- NMR spectroscopy : Analyze chemical shifts for the pyrrolidinone carbonyl (~170–175 ppm in NMR) and phenylpropanamide protons (δ 6.8–7.5 ppm in NMR) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] peaks) .

- X-ray crystallography : Use programs like WinGX or ORTEP-3 to resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for This compound derivatives with bulky substituents?

- Solvent selection : Use DMF or THF to improve solubility of hydrophobic intermediates .

- Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., nucleophilic substitutions) to minimize side products .

- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling .

Q. How should discrepancies between computational predictions and experimental data (e.g., NMR, HPLC) be addressed?

- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., diastereomers or hydrolysis products) .

- Conformational studies : Employ molecular dynamics simulations to assess rotamer populations that may obscure NMR signals .

- Crystallographic validation : Compare experimental X-ray data with predicted geometries (e.g., using Mercury software) to resolve stereochemical conflicts .

Q. What strategies are effective for evaluating the biological activity of this compound?

- In vitro assays : Antimicrobial activity via cup-plate methods against Gram-positive/negative strains, with zone-of-inhibition quantification .

- ADMET profiling : Use ACD/I-Lab 2.0 or similar platforms to predict absorption, metabolism, and toxicity, focusing on logP (lipophilicity) and CYP450 interactions .

- Target validation : Screen against recombinant enzymes (e.g., kallikrein 7 or Factor XI) using fluorogenic substrates to measure IC values .

Q. How can researchers resolve low solubility issues during bioactivity assays?

- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell media to avoid precipitation .

- Prodrug design : Synthesize phosphate or acetate derivatives to enhance aqueous solubility .

Data Analysis and Contradictions

Q. What experimental and computational approaches reconcile conflicting NMR and X-ray crystallography data?

- Dynamic effects : Use variable-temperature NMR to identify exchange broadening from tautomeric equilibria .

- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental NMR data to validate conformational models .

- Multi-technique validation : Cross-reference X-ray bond lengths/angles with IR spectroscopy (e.g., carbonyl stretching frequencies) .

Q. How can batch-to-batch variability in purity be minimized during large-scale synthesis?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Quality control protocols : Enforce strict thresholds for HPLC purity (>98%) and chiral chromatography to exclude enantiomeric impurities .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.